![molecular formula C12H25NO3 B6237183 叔丁基 N-[(3R)-1-羟基-5-甲基己基-3-基]氨基甲酸酯 CAS No. 944145-92-0](/img/no-structure.png)

叔丁基 N-[(3R)-1-羟基-5-甲基己基-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

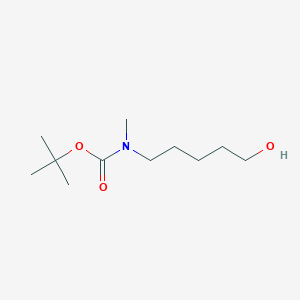

“tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate” is a compound with a molecular weight of 231.34 . It is also known as tBoc-amino alcohol . The IUPAC name for this compound is tert-butyl ®- (1-hydroxy-5-methylhexan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3, (H,13,15)/t10-/m0/s1 . This indicates that the compound has a specific three-dimensional structure, which is crucial for its properties and interactions.Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.34 . It is a carbamate derivative of an easily accessible alcohol and has been shown to be an effective building block for the synthesis of peptides and amino acids .科学研究应用

合成与化学反应

- 叔丁基 N-[(3R)-1-羟基-5-甲基己基-3-基]氨基甲酸酯已用于各种合成化学过程中。例如,它参与了 2-酰胺取代呋喃的制备和狄尔斯-阿尔德反应,突出了其在促进复杂有机反应中的作用 (Padwa, Brodney & Lynch, 2003).

晶体结构研究

- 该化合物也一直是晶体学感兴趣的研究对象。研究探索了其同晶晶体结构,特别是在涉及羰基的氢键和卤素键的背景下,证明了其在理解分子相互作用中的重要性 (Baillargeon et al., 2017).

合成中间体

- 它在 2'-脱氧核苷酸的碳环类似物的对映选择性合成中充当重要的中间体。它在这些合成中的作用展示了该化合物在为潜在治疗应用创造核苷酸类似物中的用途 (Ober et al., 2004).

催化与光氧化还原反应

- 在催化领域,该化合物已用于光氧化还原催化反应,例如邻羟基芳基烯胺酮的胺化,展示了其在光介导的化学转化中的用途 (Wang et al., 2022).

生物技术与酶促反应

- 在生物技术研究中,叔丁基 N-[(3R)-1-羟基-5-甲基己基-3-基]氨基甲酸酯已使用来自红酵母的羰基还原酶在单相和双相介质中合成。这说明了其在生物合成途径和酶催化反应中的潜力 (Liu et al., 2018).

生物活性化合物分子合成

- 它还被合成为生物活性化合物(如茉莉酮 B)生产中的中间体,后者对几种人癌细胞系表现出细胞毒性 (Tang et al., 2014).

分析化学应用

- 该化合物已参与色谱研究,例如共改性剂在环糊精改性流动相中对多环芳烃的逆相高效液相色谱分离的影响 (Husain, Christian & Warner, 1995).

未来方向

The compound has potential applications in the scientific community due to its multifunctionality. It has been shown to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . Such simple multifunctional compounds have the potential to form a wide range of interesting hydrogen bonding patterns in the solid state .

作用机制

Target of Action

Tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate is a complex organic compound It’s known that carbamate derivatives often interact with enzymes or receptors in the body, modifying their activity .

Mode of Action

Carbamates typically work by interacting with their target proteins, leading to changes in the protein’s function

Biochemical Pathways

Carbamates can be involved in a variety of biochemical pathways depending on their specific structure and target

Pharmacokinetics

The compound’s molecular weight (23134 g/mol) suggests it may have suitable properties for absorption and distribution. The compound’s stability at normal temperatures may also influence its pharmacokinetics.

Result of Action

As a carbamate derivative, it may have a variety of potential effects depending on its specific targets

Action Environment

The action of this compound can be influenced by various environmental factors. Its stability at normal temperatures suggests it may be stable under a variety of environmental conditions.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate involves the protection of the hydroxyl group of L-valinol followed by the reaction with tert-butyl chloroformate to form the tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate.", "Starting Materials": [ "L-valinol", "tert-butyl chloroformate", "diethyl ether", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Dissolve L-valinol in diethyl ether and add sodium bicarbonate to adjust the pH to 8-9.", "Add tert-butyl chloroformate dropwise to the solution while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Add water to the reaction mixture and extract the product with diethyl ether.", "Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure.", "Dissolve the residue in methanol and add sodium bicarbonate to adjust the pH to 8-9.", "Stir the reaction mixture for 2 hours at room temperature.", "Evaporate the solvent under reduced pressure to obtain tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate as a white solid." ] } | |

CAS 编号 |

944145-92-0 |

分子式 |

C12H25NO3 |

分子量 |

231.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。